

Biological role of 3-Hydroxy-2-methylbutanoic acid

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Compound of Interest

Compound Name: 3-Hydroxy-2-methylbutanoic acid

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An In-depth Technical Guide on the Biological Role of **3-Hydroxy-2-methylbutanoic Acid**

Introduction

3-Hydroxy-2-methylbutanoic acid (HMBA), also known as 2-Methyl-3-hydroxybutyric acid, is a hydroxy fatty acid and a normal urinary metabolite.[1][2][3] Its chemical formula is $C_5H_{10}O_3$, with a molecular weight of 118.13 g/mol.[4][5] The molecule contains two stereogenic centers, leading to several stereoisomers, including (2S,3S), (2R,3R), (2S,3R), and (2R,3S) forms.[4][6] HMBA is a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine.[1][2] Its presence and concentration in biological fluids are of interest in metabolic research and can serve as a biomarker for certain inborn errors of metabolism.[2][7]

Biosynthesis and Metabolism

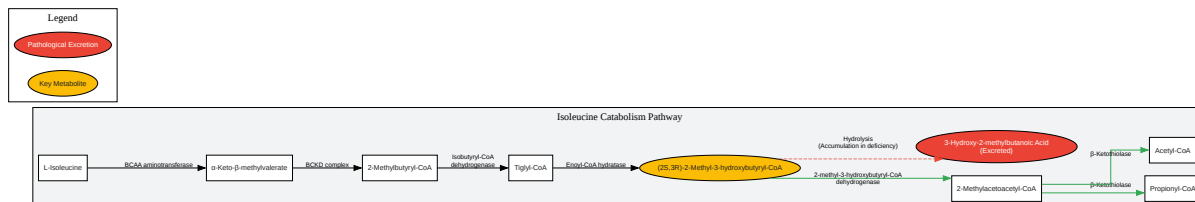
The primary biosynthetic pathway for **3-Hydroxy-2-methylbutanoic acid** in humans is the catabolism of the essential amino acid L-isoleucine.[1][8] This metabolic process involves a series of enzymatic reactions occurring within the mitochondria. Differences in the enantiomeric ratio of HMBA found in biological samples may stem from the enantioselectivity of the various enzyme systems involved in these pathways.[1][8]

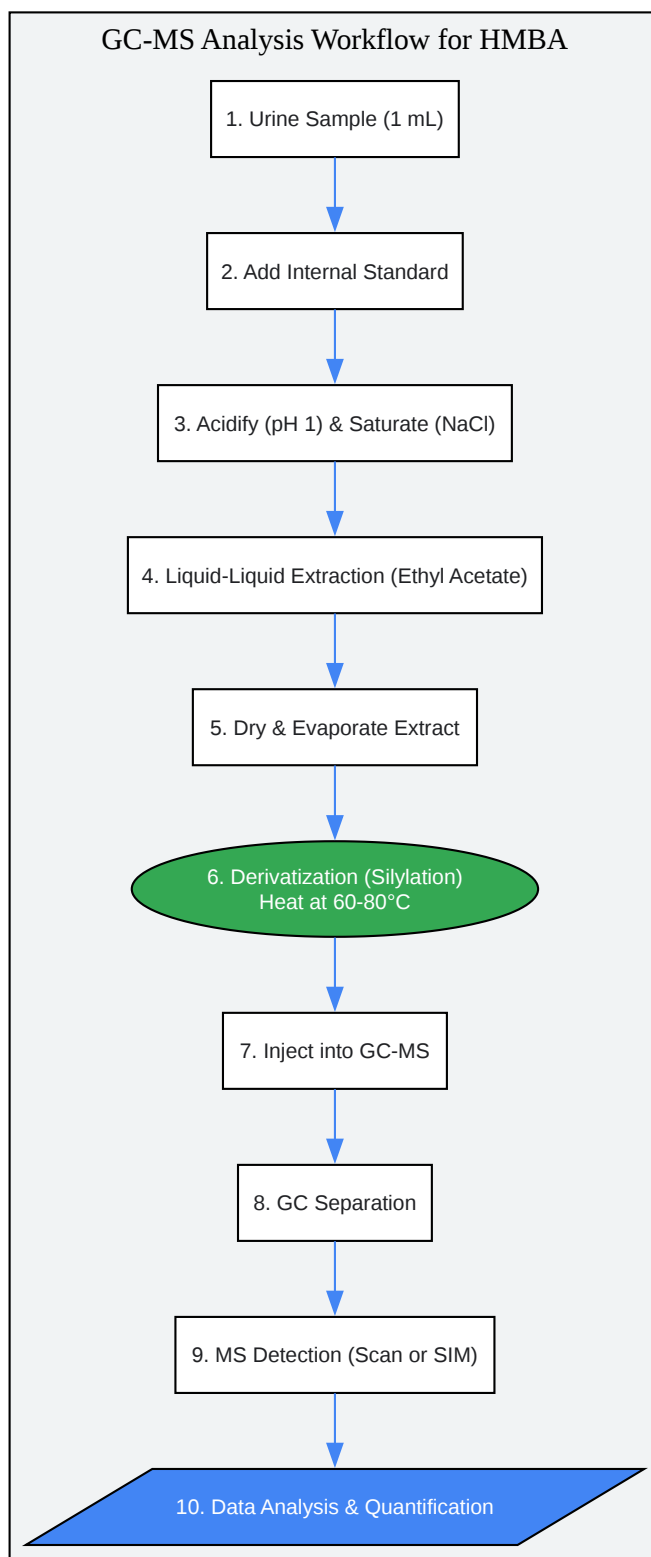
The metabolic pathway is as follows:

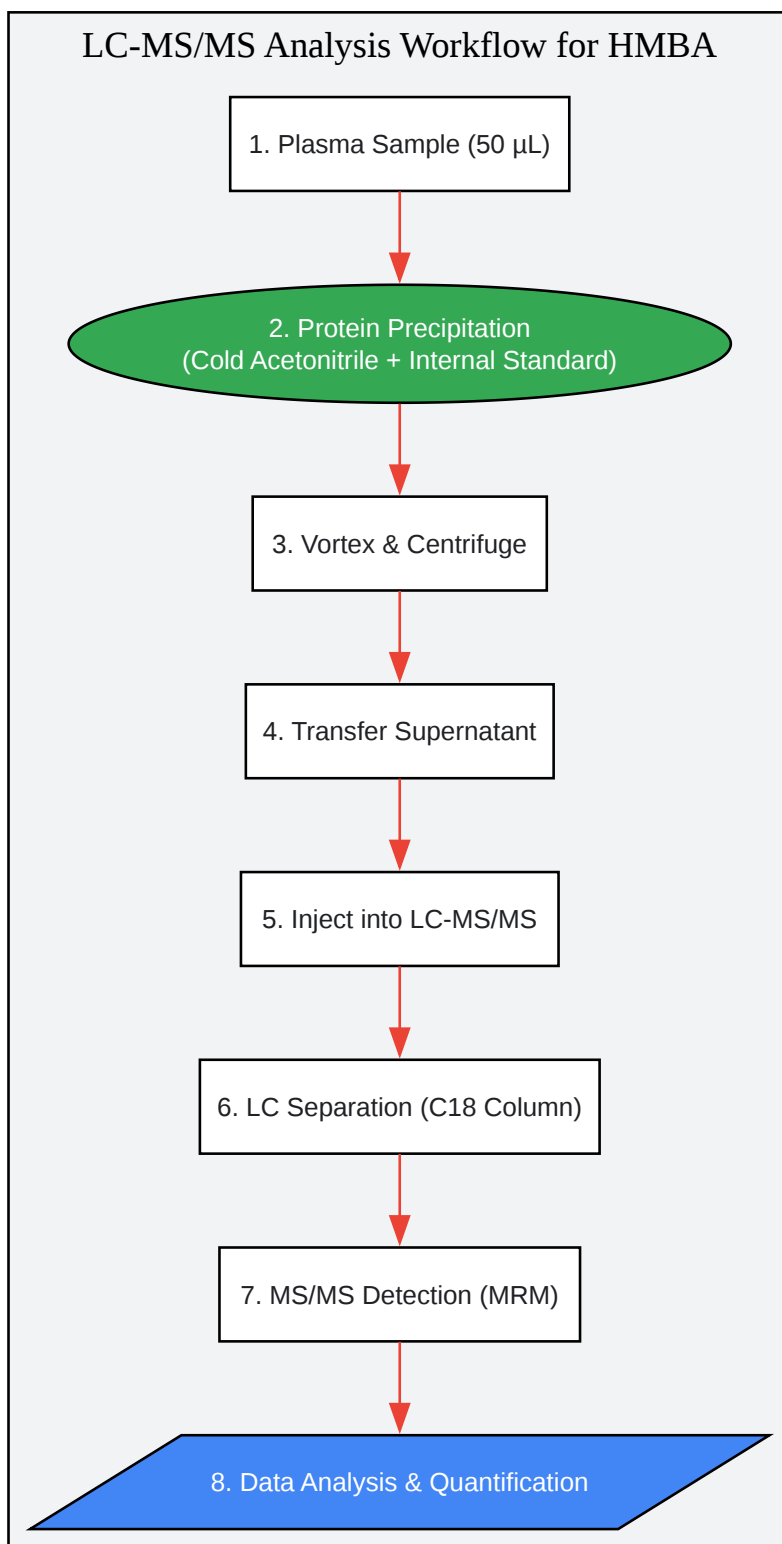
- Transamination: L-isoleucine is converted to α -keto- β -methylvalerate.

- Oxidative Decarboxylation: α -keto- β -methylvalerate is converted to 2-methylbutyryl-CoA.
- Dehydrogenation: 2-methylbutyryl-CoA is converted to tiglyl-CoA.
- Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.
- Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is dehydrogenated by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase to form 2-methylacetoacetyl-CoA.^[9]
- Thiolysis: 2-methylacetoacetyl-CoA is cleaved by β -ketothiolase into propionyl-CoA and acetyl-CoA.

A defect in the β -ketothiolase enzyme leads to the accumulation of intermediates, which results in the abnormal excretion of HMBA.^{[1][2]}







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